molecular formula C10H12N2O2S B13744647 [2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol

[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol

Cat. No.: B13744647
M. Wt: 224.28 g/mol
InChI Key: WRSNTSJQZSLKLM-UHFFFAOYSA-N
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Description

[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: is a chemical compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by the presence of an amino group, a methoxymethyl group, and a hydroxymethyl group attached to the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-aminobenzothiazole and formaldehyde.

    Reaction with Formaldehyde: The 2-aminobenzothiazole is reacted with formaldehyde in the presence of a suitable catalyst to introduce the methoxymethyl group at the 6-position of the benzothiazole ring.

    Hydroxymethylation: The resulting intermediate is then subjected to hydroxymethylation using formaldehyde and a base to introduce the hydroxymethyl group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The amino and hydroxymethyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives such as quinones.

    Reduction: Reduced derivatives such as primary amines or alcohols.

    Substitution: Substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex benzothiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in cellular processes.

    Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol: can be compared with other benzothiazole derivatives:

    Similar Compounds: Examples include 2-aminobenzothiazole, 6-methoxybenzothiazole, and 7-hydroxybenzothiazole.

    Uniqueness: The presence of both methoxymethyl and hydroxymethyl groups at specific positions on the benzothiazole ring makes this compound unique. This structural uniqueness contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

[2-amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol

InChI

InChI=1S/C10H12N2O2S/c1-14-5-6-2-3-8-9(7(6)4-13)15-10(11)12-8/h2-3,13H,4-5H2,1H3,(H2,11,12)

InChI Key

WRSNTSJQZSLKLM-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C2=C(C=C1)N=C(S2)N)CO

Origin of Product

United States

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